molecular formula C18H18N6O3 B5466616 4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid

4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid

Cat. No.: B5466616
M. Wt: 366.4 g/mol
InChI Key: FAVCECUWVILYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]piperazine-2-carboxylic acid” is a complex organic molecule that is a derivative of piperazine . It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group and a phenyl group linked through a tetrazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperazine ring, a tetrazole ring, and a phenyl ring. The piperazine ring contains two nitrogen atoms, while the tetrazole ring contains four nitrogen atoms and a carbon atom .

Safety and Hazards

According to a safety data sheet for a related compound, piperazine derivatives can cause skin and eye irritation and may cause respiratory irritation. They should be handled with appropriate protective equipment and used only in well-ventilated areas .

Future Directions

The future research directions for this compound and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals. Triazole derivatives, for example, have been extensively studied for their diverse biological activities and have found applications in drug discovery .

Properties

IUPAC Name

4-[1-(4-phenoxyphenyl)tetrazol-5-yl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c25-17(26)16-12-23(11-10-19-16)18-20-21-22-24(18)13-6-8-15(9-7-13)27-14-4-2-1-3-5-14/h1-9,16,19H,10-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVCECUWVILYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C2=NN=NN2C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.